molecular formula C28H26N2O6 B15040927 (5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15040927
M. Wt: 486.5 g/mol
InChI Key: YXVJXBSBJKVGMU-QJOMJCCJSA-N
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Description

The compound (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves several steps, starting with the preparation of the core diazinane structure This is typically achieved through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

(5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: stands out due to its complex structure, which provides unique chemical reactivity and potential for diverse applications. Its multiple functional groups and aromatic rings offer a wide range of possibilities for chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C28H26N2O6

Molecular Weight

486.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H26N2O6/c1-3-34-25-18-20(12-13-24(25)36-15-14-35-22-10-5-4-6-11-22)17-23-26(31)29-28(33)30(27(23)32)21-9-7-8-19(2)16-21/h4-13,16-18H,3,14-15H2,1-2H3,(H,29,31,33)/b23-17-

InChI Key

YXVJXBSBJKVGMU-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=CC=C4

Origin of Product

United States

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